N-[(3alpha,5beta)-3-hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]-glycine
Overview
Description
Scientific Research Applications
Synthesis and Application in Bile Acid Research : An improved synthesis method for glycine and taurine conjugates of bile acids, which may be applicable to compounds like N-[(3alpha,5beta)-3-hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]-glycine, has been developed. This method, using peptide coupling reagents, yields high purity conjugates and is suitable for large-scale production (Tserng, Hachey, & Klein, 1977).
Role in Bile Salts and Metabolism : Research on the bile of germ-free domestic fowl and pigs has identified various conjugates of chenodeoxycholic acid and cholic acid, similar in structure to this compound. These studies shed light on primary bile acids in animals and their evolutionary and biochemical significance (Haslewood, 1971).
Mass Spectrometry Characterization : A novel approach for derivatizing oxysterols, including compounds structurally similar to this compound, has been developed for mass spectrometric characterization. This technique is useful in analyzing complex sterol structures and their isomers (Jiang, Ory, & Han, 2007).
Synthetic Approaches for Medical Research : The synthesis of bile acid conjugates, similar in structure to this compound, has been reported. These conjugates are key for understanding bile acid metabolism in diseases like Niemann-Pick disease type C1 (Iida et al., 2006).
Metabolism in Guinea Pigs : Studies on the metabolism of 27-nor-24-methyl-3alpha,7alpha-dihydroxy-5beta-cholestan-26-oic acids in guinea pigs, which are structurally related to this compound, reveal insights into bile acid metabolism and the role of liver in processing these compounds (Kihira & Mosbach, 1978).
Mechanism of Action
Target of Action
Glycolithocholic acid-d4, also known as N-[(3alpha,5beta)-3-hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]-glycine or 2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid, is a glycine-conjugated form of the secondary bile acid lithocholic acid . The primary targets of this compound are likely to be the same as those of its non-deuterated form, glycolithocholic acid .
Mode of Action
The function of bile acids, including Glycolithocholic acid-d4, is to facilitate the formation of micelles, which promote digestion and absorption of dietary fat . They are increasingly being shown to have hormonal actions . The compound interacts with its targets, facilitating the digestion and absorption of dietary fats .
Biochemical Pathways
Glycolithocholic acid-d4 is involved in various metabolic processes and signaling interactions . It is a part of the bile acid metabolism pathway, where it plays a role in the digestion and absorption of dietary fats . Changes in the metabolic profile of bile acids, including Glycolithocholic acid-d4, have been observed in certain conditions such as intrahepatic cholestasis of pregnancy .
Pharmacokinetics
The pharmacokinetics of Glycolithocholic acid-d4 involve its synthesis in the liver, secretion into the bile, and circulation in the bloodstream . It is increased in the liver of mice fed a diet supplemented with ursodeoxycholic acid . Glycolithocholic acid-d4 levels are decreased in the plasma following subcutaneous administration of PEG-obestatin (Cys 10, Cys 13), a modified peptide hormone, in lean or diet-induced obese mice .
Result of Action
The molecular and cellular effects of Glycolithocholic acid-d4’s action include facilitating the digestion and absorption of dietary fats . It also has hormonal actions . In certain conditions, such as intrahepatic cholestasis of pregnancy, changes in the metabolic profile of bile acids, including Glycolithocholic acid-d4, can be observed .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Glycolithocholic acid-d4. For example, diet can affect the levels of this compound in the liver . Age also appears to influence serum Glycolithocholic acid-d4 levels, which increase with age in children .
Biochemical Analysis
Biochemical Properties
Glycolithocholic acid-d4 interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is increased in the liver of mice fed a diet supplemented with ursodeoxycholic acid . Glycolithocholic acid-d4 levels are decreased in the plasma following subcutaneous administration of PEG-obestatin (Cys 10, Cys 13), a modified peptide hormone, in lean or diet-induced obese mice .
Cellular Effects
Glycolithocholic acid-d4 has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Glycolithocholic acid-d4 involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Glycolithocholic acid-d4 change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Glycolithocholic acid-d4 vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Glycolithocholic acid-d4 is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
Glycolithocholic acid-d4 is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO4/c1-16(4-9-23(29)27-15-24(30)31)20-7-8-21-19-6-5-17-14-18(28)10-12-25(17,2)22(19)11-13-26(20,21)3/h16-22,28H,4-15H2,1-3H3,(H,27,29)(H,30,31)/t16-,17-,18-,19+,20-,21+,22+,25+,26-/m1/s1/i10D2,14D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSQTYHEGZTYJE-CPHZDNHJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C([C@@H]1O)([2H])[2H])CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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